molecular formula C13H13N5O2S B2428539 1,3-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1170918-11-2

1,3-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2428539
CAS No.: 1170918-11-2
M. Wt: 303.34
InChI Key: LWDYWSJHMFYOHM-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N5O2S and its molecular weight is 303.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound 1,3-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is part of a broader class of chemicals studied for various properties, including their synthesis, crystal structures, and potential applications. For instance, related compounds have been synthesized through reactions involving specific precursors, demonstrating the versatility and reactivity of these chemical frameworks. The crystal structure of such compounds is often determined using single-crystal X-ray diffraction studies, highlighting their stable configurations and potential for further modifications (Prabhuswamy et al., 2016).

Antimicrobial and Antiallergic Activities

Compounds within this chemical class have been evaluated for their biological activities, including antimicrobial and antiallergic effects. Some derivatives have shown promising antibacterial activity against various pathogens, indicating their potential as therapeutic agents. The structural modifications and substitutions on the core chemical structure play a significant role in modulating these activities, offering a pathway for the development of new drugs (Palkar et al., 2017). Similarly, other derivatives have been synthesized and assessed for antiallergic activities, with some showing oral efficacy and providing insights into structure-activity relationships that could guide the design of novel antiallergic compounds (Huang et al., 1994).

Properties

IUPAC Name

2,5-dimethyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-8-6-10(18(2)17-8)12(19)14-13-16-15-11(20-13)7-9-4-3-5-21-9/h3-6H,7H2,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDYWSJHMFYOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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